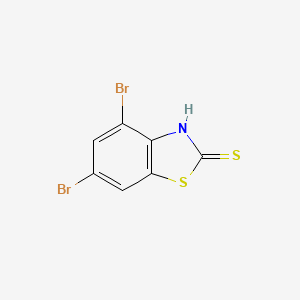

4,6-Dibromo-2-mercaptobenzothiazole

Descripción general

Descripción

4,6-Dibromo-2-mercaptobenzothiazole is a chemical compound belonging to the class of benzothiazole derivatives. It is characterized by the presence of bromine atoms at the 4 and 6 positions, and a mercapto group at the 2 position on the benzothiazole ring. This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include controlled temperature and time to ensure selective bromination at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dibromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, disulfides, and thiols. These products have significant applications in different fields of research and industry .

Aplicaciones Científicas De Investigación

Biological Activities

DBMBT exhibits significant biological activities, making it a subject of interest in pharmaceutical research. Key findings include:

- Antimicrobial Properties : Research indicates that derivatives of 2-mercaptobenzothiazole, including DBMBT, show potent antimicrobial activity against a range of bacteria and fungi. For instance, compounds with halogen substitutions (like bromine) have demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against fungi like Candida albicans .

- Anthelmintic Activity : Studies have reported that certain MBT derivatives possess anthelmintic properties. For example, DBMBT derivatives have been evaluated for their effectiveness against parasitic infections in animal models, showing promising results in clearing helminth infestations .

- Cytotoxic Effects : DBMBT has been investigated for its cytotoxic effects on various cancer cell lines. Notably, compounds derived from MBT exhibited significant inhibition of human cervical cancer cells (HeLa), suggesting potential applications in cancer therapy .

Industrial Applications

DBMBT is widely utilized in industrial processes, particularly in the rubber industry:

- Rubber Vulcanization : As a universal accelerator, DBMBT plays a crucial role in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their mechanical properties and thermal stability. This makes it one of the most commonly used accelerators in rubber production .

- Production of Sulfenamide Accelerators : DBMBT serves as a key raw material in synthesizing sulfenamide accelerators, which are essential for achieving desired properties in rubber products. The use of DBMBT leads to quicker vulcanization times and better performance characteristics .

Synthesis and Environmental Considerations

The synthesis of DBMBT can be achieved through various methods. A notable approach involves the reaction of aniline with sulfur to form 2-mercaptobenzothiazole derivatives under controlled conditions to minimize environmental impact . This method emphasizes clean production techniques that reduce energy consumption and potential hazards associated with high-pressure synthesis methods.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of DBMBT:

Mecanismo De Acción

The mechanism of action of 4,6-Dibromo-2-mercaptobenzothiazole involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This property is exploited in its use as an antimicrobial and antifungal agent. Additionally, the bromine atoms contribute to its reactivity and ability to participate in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptobenzothiazole: Lacks the bromine atoms but shares the mercapto group and benzothiazole ring.

4,6-Difluoro-2-mercaptobenzothiazole: Similar structure but with fluorine atoms instead of bromine.

6-Methyl-2-mercaptobenzothiazole: Contains a methyl group at the 6 position instead of bromine

Uniqueness

The bromine atoms also contribute to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4,6-Dibromo-2-mercaptobenzothiazole (DBMBT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound recognized for its diverse biological activities. This article explores the biological activity of DBMBT, focusing on its antimicrobial, anti-inflammatory, and potential toxicological effects.

Overview of this compound

DBMBT is synthesized through bromination of the MBT structure, which enhances its reactivity and biological properties. As with other mercaptobenzothiazoles, DBMBT exhibits significant pharmacological potential due to its ability to interact with various biological targets.

Antimicrobial Activity

DBMBT has demonstrated notable antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

Research indicates that DBMBT exhibits bacteriostatic effects rather than bactericidal ones. It has shown effectiveness against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|---|

| DBMBT | Staphylococcus aureus | 50 µg/mL | 20–25 |

| DBMBT | Escherichia coli | 100 µg/mL | 15–20 |

| DBMBT | Bacillus subtilis | 75 µg/mL | 18–22 |

These results suggest that the introduction of bromine atoms in the MBT structure enhances its antimicrobial potency by increasing hydrophobic interactions with bacterial membranes.

Anti-inflammatory Activity

DBMBT also possesses anti-inflammatory properties , which are significant in therapeutic applications. Studies show that compounds derived from MBT can inhibit various inflammatory mediators and enzymes involved in the inflammatory response.

The anti-inflammatory action of DBMBT is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of prostaglandins, leading to decreased inflammation.

Toxicological Considerations

Despite its beneficial effects, DBMBT has been associated with potential toxicity:

- Carcinogenicity : Epidemiological studies suggest a link between MBT exposure and an increased risk of bladder cancer among workers in rubber manufacturing industries .

- Genotoxicity : Investigations indicate that DBMBT can induce mutations and chromosomal aberrations in bacterial and mammalian test systems .

Case Studies

- Occupational Exposure : A study assessing health risks among rubber industry workers revealed a correlation between prolonged exposure to MBT derivatives and elevated cancer risk, particularly bladder cancer .

- In Vitro Studies : Laboratory studies have shown that DBMBT can induce apoptosis in cancer cell lines, suggesting a dual role as both an antimicrobial and a potential anticancer agent .

Propiedades

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBNBUOCHKVMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.